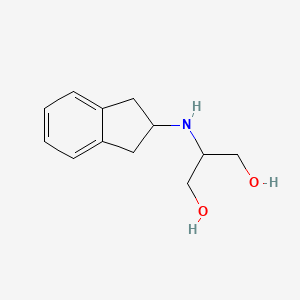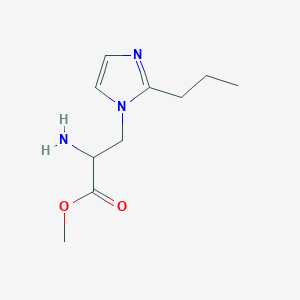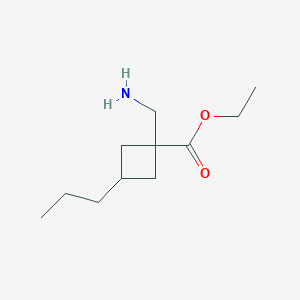
2-((2,3-Dihydro-1h-inden-2-yl)amino)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol is a chemical compound that features an indane moiety linked to a propane-1,3-diol structure through an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors, such as 2-phenylpropionic acid derivatives, under acidic conditions.
Amination: The indane derivative is then subjected to amination using reagents like ammonia or primary amines to introduce the amino group at the desired position.
Attachment of Propane-1,3-diol: The final step involves the reaction of the amino-indane intermediate with epichlorohydrin or similar reagents to form the propane-1,3-diol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated indane moiety.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of indane derivatives with biological targets.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Similar Compounds
1-Aminoindan: A structurally similar compound with a single amino group attached to the indane moiety.
2-Indanylglycine: An indane derivative with a glycine moiety.
5,6-Diethyl-2,3-dihydro-1H-inden-2-yl derivatives: Compounds with similar indane structures but different substituents.
Uniqueness
2-((2,3-Dihydro-1H-inden-2-yl)amino)propane-1,3-diol is unique due to the presence of both an indane moiety and a propane-1,3-diol structure, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-inden-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C12H17NO2/c14-7-12(8-15)13-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-15H,5-8H2 |
InChIキー |
YOUHITCLCLUYGF-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=CC=CC=C21)NC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)

![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)

![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)






